molecular formula C8H10O2 B8762597 2-Ethyl-3-oxocyclopent-1-ene-1-carbaldehyde CAS No. 83960-83-2

2-Ethyl-3-oxocyclopent-1-ene-1-carbaldehyde

Cat. No.: B8762597
CAS No.: 83960-83-2
M. Wt: 138.16 g/mol
InChI Key: FOVZCJUJRYGHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-oxocyclopent-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83960-83-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-ethyl-3-oxocyclopentene-1-carbaldehyde

InChI

InChI=1S/C8H10O2/c1-2-7-6(5-9)3-4-8(7)10/h5H,2-4H2,1H3

InChI Key

FOVZCJUJRYGHQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.4 g (0.113 mole) of the vinyl compound 4 in 320 ml of THF was added to a 1-liter, round-bottom flask equipped with a 250 ml addition funnel and magnetic stirring bar. 4.4. ml of a solution prepared by solution of 0.783 g of osmium tetraoxide in 50 ml water was added dropwise. The mixture was stirred for 20 minutes and then a solution of 50.7 g (0.237 mole) sodium periodate in 396 ml of water was added over a 40-minute period. After completion of the addition the mixture was stirred for one hour and then filtered through a sintered glass funnel, using CHCl3 to wash the precipitate. The filtrate was extracted with CHCl3 and the combined chloroform extracts dried over anhydrous sodium sulfate (NaSO4). The CHCl3 was removed under reduced pressure to yield 15.0 g (0.109 mole, 96.2%) of a dark green crude liquid (aldehyde 5); uv max (95% ethanol) 247 and 256 nm; ir (neat) 1710 and 1670 cm-1 (C=O); nmr (CDCl3) δ9.7 (s, 1, C--H) and 1.2 (t, 3, --CH2 --CH3).
[Compound]
Name
vinyl
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step Two
Name
Quantity
396 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.783 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.